

Key functional groups in 3-Vinylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Vinylbenzaldehyde

Cat. No.: B026632

[Get Quote](#)

An In-Depth Technical Guide to the Key Functional Groups of **3-Vinylbenzaldehyde** For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylbenzaldehyde, also known as 3-formylstyrene, is a bifunctional organic compound featuring both an aldehyde and a vinyl group attached to a benzene ring.^{[1][2]} Its molecular formula is C_9H_8O , and it possesses a molecular weight of 132.16 g/mol.^{[1][2]} This unique structure, combining two highly reactive and versatile functional groups, establishes **3-Vinylbenzaldehyde** as a valuable building block in synthetic organic chemistry and materials science. The aldehyde moiety serves as a site for nucleophilic addition and condensation reactions, while the vinyl group can participate in polymerization and cross-coupling reactions.^[1] This dual reactivity allows for the synthesis of a diverse range of complex molecules, including polymers, pharmaceutical intermediates, and functionalized materials.^[2]

Physicochemical and Spectroscopic Data

The physical properties and characteristic spectroscopic signatures of **3-Vinylbenzaldehyde** are crucial for its identification, handling, and application in synthesis.

Table 1: Physicochemical Properties of 3-Vinylbenzaldehyde

| Property | Value | Source |
|---------------------------------------|---------------------------------|---------------------------------------------------------------------------------|
| Molecular Formula | C ₉ H ₈ O | [2] [3] [4] [5] |
| Molecular Weight | 132.16 g/mol | [1] [2] [4] |
| Appearance | Colorless liquid | [3] |
| Density | 1.04 g/mL at 25 °C | [2] [3] |
| Boiling Point | 102-103 °C at 11 Torr | [3] |
| Refractive Index (n _{20/D}) | 1.58 | [2] [3] |
| CAS Number | 19955-99-8 | [2] [3] [4] [5] |

Table 2: Characteristic Spectroscopic Data for Functional Groups in 3-Vinylbenzaldehyde

While a complete, experimentally assigned spectrum for **3-Vinylbenzaldehyde** is not readily available in public databases, the expected positions of key signals can be predicted based on the analysis of its constituent functional groups.

| Spectroscopy | Functional Group | Characteristic Signal / Range |
|-----------------------------------|---------------------------------------------------------------------|---------------------------------------------------|
| IR (Infrared) | Aldehyde (C=O Stretch) | Strong, sharp peak at ~1700-1710 cm^{-1} |
| Aldehyde (C-H Stretch) | Two weak peaks at ~2720 cm^{-1} and ~2820 cm^{-1} | |
| Vinyl (C=C Stretch) | Medium peak at ~1630 cm^{-1} | |
| Aromatic (C=C Stretch) | Medium peaks between 1500–1600 cm^{-1} | |
| Aromatic (C-H Stretch) | Weak peaks > 3000 cm^{-1} | |
| ^1H NMR | Aldehyde Proton (-CHO) | Singlet, $\delta \approx 9.9\text{-}10.1$ ppm |
| Aromatic Protons (Ar-H) | Multiplets, $\delta \approx 7.4\text{-}7.9$ ppm | |
| Vinyl Proton (-CH=) | Multiplet (dd), $\delta \approx 6.7\text{-}6.8$ ppm | |
| Vinyl Protons (=CH ₂) | Multiplets (d), $\delta \approx 5.4\text{-}5.9$ ppm | |
| ^{13}C NMR | Aldehyde Carbon (C=O) | $\delta \approx 191\text{-}193$ ppm |
| Aromatic Carbons (Ar-C) | $\delta \approx 128\text{-}138$ ppm | |
| Vinyl Carbon (-CH=) | $\delta \approx 136$ ppm | |
| Vinyl Carbon (=CH ₂) | $\delta \approx 116$ ppm | |

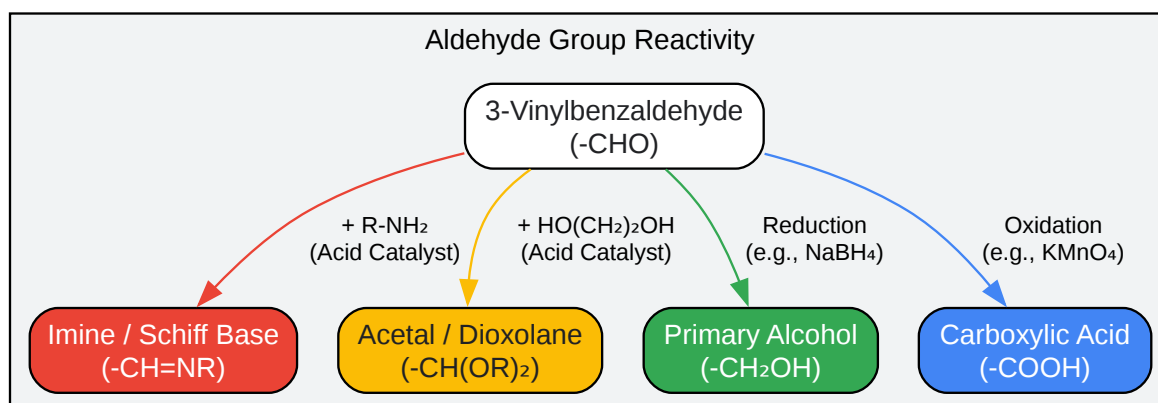
Analysis of Key Functional Groups and Reactivity

The synthetic utility of **3-Vinylbenzaldehyde** stems from the distinct and often orthogonal reactivity of its aldehyde and vinyl functional groups.

The Aldehyde Group (-CHO)

The aromatic aldehyde group is a primary site for nucleophilic addition and condensation reactions. The carbonyl carbon is electrophilic and readily attacked by nucleophiles.

- Iminization (Schiff Base Formation): Aldehydes react with primary amines to form imines (Schiff bases). This reaction is typically catalyzed by a small amount of acid and is reversible.[6]
- Acetal Formation: In the presence of an acid catalyst, **3-Vinylbenzaldehyde** reacts with diols, such as ethylene glycol, to form cyclic acetals (1,3-dioxolanes).[7][8] This is a common strategy to protect the aldehyde group during reactions targeting the vinyl moiety.[7]
- Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (3-vinylbenzoic acid) using common oxidizing agents.
- Reduction: The aldehyde can be selectively reduced to a primary alcohol (3-vinylbenzyl alcohol) using reducing agents like sodium borohydride.



[Click to download full resolution via product page](#)

Core reactions of the aldehyde functional group.

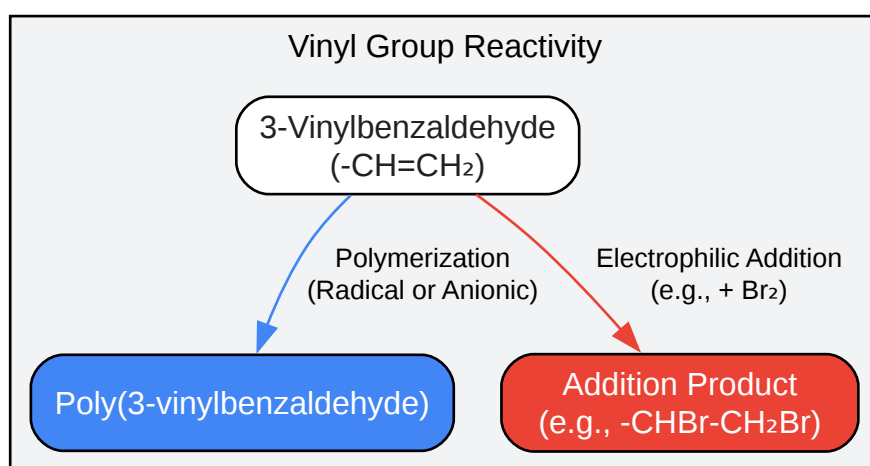
The Vinyl Group (-CH=CH₂)

The vinyl group is an electron-rich carbon-carbon double bond that readily undergoes addition reactions and polymerization.

- Polymerization: The most significant reaction of the vinyl group is polymerization. **3-Vinylbenzaldehyde** can be polymerized through free-radical or anionic polymerization methods to produce polymers with pendant aldehyde groups, known as poly(**3-**

vinylbenzaldehyde).^[2] These functional polymers are useful for post-polymerization modification.

- Electrophilic Addition: The double bond can react with electrophiles such as halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) in classic addition reactions.
- Cross-Coupling Reactions: The vinyl group can participate in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, enabling the formation of more complex substituted styrenes.^[1]



[Click to download full resolution via product page](#)

Core reactions of the vinyl functional group.

Experimental Protocols

The following are representative, detailed methodologies for common transformations involving **3-Vinylbenzaldehyde**, based on established synthetic procedures for aldehydes and vinyl compounds.

Protocol 1: Synthesis of a Schiff Base (N-(3-vinylbenzylidene)aniline)

This protocol describes the condensation reaction between **3-Vinylbenzaldehyde** and aniline to form the corresponding imine.

- **Reagent Preparation:** In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve **3-Vinylbenzaldehyde** (1.32 g, 10.0 mmol) in 40 mL of anhydrous toluene.
- **Addition of Amine:** To the stirred solution, add aniline (0.93 g, 10.0 mmol, 1.0 equivalent).
- **Catalyst Addition:** Add 3-4 drops of glacial acetic acid as a catalyst to the mixture.
- **Reaction:** Heat the mixture to reflux (approx. 110 °C) and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the aldehyde and the formation of the less polar imine product.
- **Workup:** After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
- **Isolation and Purification:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure imine.

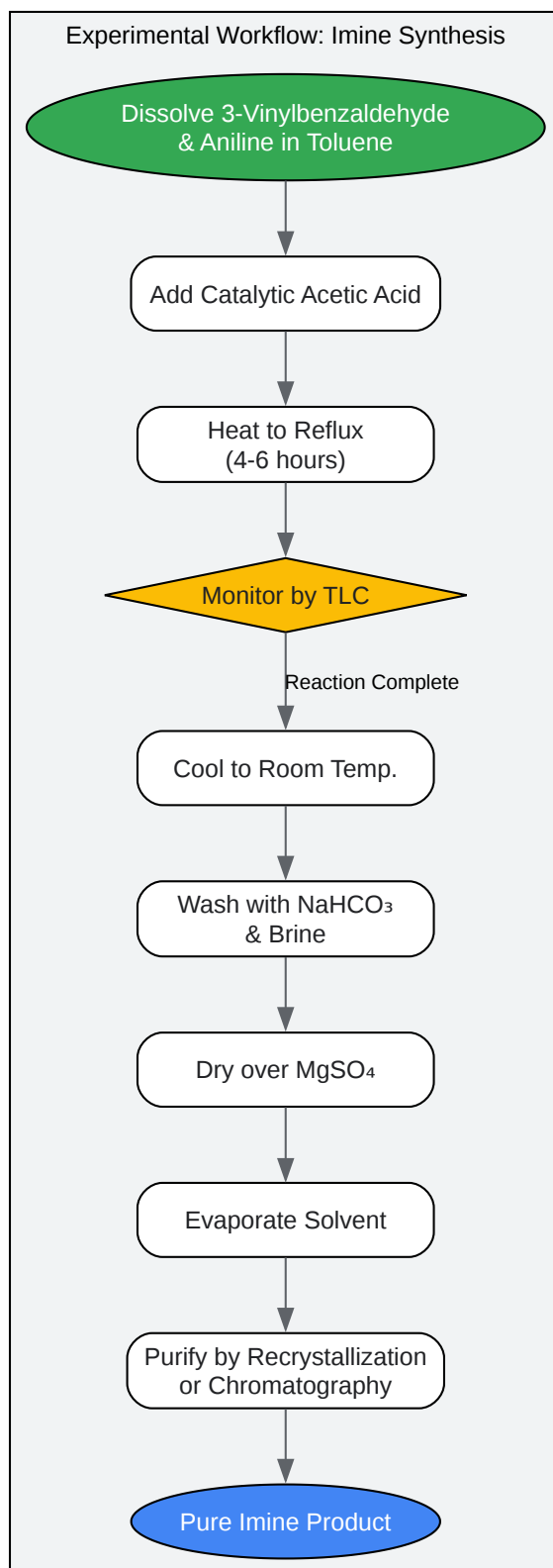
Protocol 2: Synthesis of 2-(3-vinylphenyl)-1,3-dioxolane

This protocol details the protection of the aldehyde group in **3-Vinylbenzaldehyde** as a cyclic acetal.^{[2][7]}

- **Apparatus Setup:** Assemble a 100 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar to the flask.
- **Reagent Charging:** To the flask, add **3-Vinylbenzaldehyde** (1.32 g, 10.0 mmol), ethylene glycol (0.74 g, 12.0 mmol, 1.2 equivalents), and 50 mL of toluene.
- **Catalyst Addition:** Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~50 mg).
- **Reaction:** Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is

collected (typically 3-5 hours).

- **Workup:** Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel and wash with a saturated sodium bicarbonate solution (20 mL) to neutralize the acid catalyst, followed by washing with water (20 mL) and brine (20 mL).
- **Isolation and Purification:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solution under reduced pressure to remove the toluene. The crude product, 2-(3-vinylphenyl)-1,3-dioxolane, can be purified by vacuum distillation.



[Click to download full resolution via product page](#)

Logical workflow for the synthesis of an imine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Vinylbenzaldehyde | 19955-99-8 | Benchchem [benchchem.com]
- 2. 3-Vinylbenzaldehyde 97 19955-99-8 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. 3-Vinylbenzaldehyde | C₉H₈O | CID 39390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. saspublishers.com [saspublishers.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Key functional groups in 3-Vinylbenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b026632#key-functional-groups-in-3-vinylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com